![molecular formula C21H20N4O2S B2448998 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1190001-11-6](/img/structure/B2448998.png)
2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide” is a derivative of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine . It is a part of a class of compounds that have been synthesized and evaluated for their growth inhibition in human solid tumor and leukemia cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides followed by Michael addition . The formation of 3-methyl substituted derivatives was found to be regioselective .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using 1H NMR spectral and X-Ray data . The molecular conformations of the products in the solution and in the crystal form were discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include acylation and Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. The IR (KBr) values were 3387, 3113, 2678, 1747, 1659, 1575, 1460, 1205 cm-1 . The MS [M+] (m/z) was 265 and the 1H-NMR (DMSO-d6) values were also reported .Scientific Research Applications
Antitumor Activity
Research on compounds structurally related to 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide has shown significant promise in the field of anticancer drug development. A novel series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds were synthesized and evaluated for their antitumor activity across a panel of 57 cell lines. Certain compounds exhibited broad-spectrum antitumor efficiency, with notable activity against renal and lung cancer cell lines, as well as leukemia and SR leukemia cell lines. This indicates the potential of such compounds in targeted cancer therapies (Mohamed et al., 2016).
Alpha1-Adrenoceptor Antagonists
Further investigations into the quinazolinone chemical structure have led to the discovery of potent alpha1-adrenoceptor antagonists. These compounds have been synthesized and shown to possess high affinity for the alpha1-adrenoceptor, which is significant for the development of new therapeutic agents for conditions such as hypertension and benign prostatic hyperplasia. The research highlights the versatility of quinazolinone derivatives in modulating receptor activity, providing a pathway for the development of novel pharmacological agents (Chern et al., 1998).
Cardiac Stimulant Activity
The quinazolinone nucleus has also been evaluated for its potential in cardiac stimulant activity. Derivatives synthesized for this purpose showed significant positive inotropic activity in animal models, indicating their potential use in treating heart-related conditions. This suggests that modifications to the quinazolinone structure can yield compounds with targeted physiological effects, opening new avenues for cardiac therapy research (Bell et al., 1989).
Antiallergic Agents
In the realm of allergy treatment, substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, a series structurally related to quinazolinones, demonstrated potent antiallergic activity in preclinical models. This highlights the potential of quinazolinone derivatives in the development of new antiallergy medications, contributing to a better understanding of how structural changes can influence biological activity and therapeutic potential (LeMahieu et al., 1983).
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .
Result of Action
The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
properties
IUPAC Name |
2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDTCRIANAOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.